3-(4-(o-Tolyl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(o-Tolyl)thiazol-2-yl)aniline is a heterocyclic compound that features a thiazole ring fused with an aniline moiety. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, and antitumor agents
Preparation Methods
The synthesis of 3-(4-(o-Tolyl)thiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by its functionalization. One common method is the reaction of o-toluidine with α-bromoacetophenone to form the intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-(o-Tolyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Scientific Research Applications
3-(4-(o-Tolyl)thiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying antimicrobial and antifungal properties.
Medicine: Research into its potential as an antitumor agent is ongoing, with studies focusing on its ability to inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of 3-(4-(o-Tolyl)thiazol-2-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. This binding can inhibit or activate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-(4-(o-Tolyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2S |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-[4-(2-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H14N2S/c1-11-5-2-3-8-14(11)15-10-19-16(18-15)12-6-4-7-13(17)9-12/h2-10H,17H2,1H3 |
InChI Key |
OOEYTLUARGINHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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